molecular formula C10H12FNO2 B2597874 [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine CAS No. 2225141-29-5

[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine

Cat. No.: B2597874
CAS No.: 2225141-29-5
M. Wt: 197.209
InChI Key: LFNFLRCPFVXTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine” is an organic compound that contains a 1,3-dioxolane ring, a fluorophenyl group, and a methanamine group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,3-dioxolane ring attached to a fluorophenyl group and a methanamine group . The exact structure would depend on the positions of these groups on the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the 1,3-dioxolane ring, the fluorophenyl group, and the methanamine group . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing a 1,3-dioxolane ring often have interesting chemical properties, including reactivity towards a variety of chemical reagents .

Scientific Research Applications

Novel Aryloxyethyl Derivatives in Antidepressant Development

Research by Sniecikowska et al. (2019) focused on novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, showing potent antidepressant-like activity. The study emphasizes the role of these compounds in stimulating ERK1/2 phosphorylation and their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Serotonin/Noradrenaline Reuptake Inhibition

Another study by Whitlock, Blagg, and Fish (2008) discusses 1-(2-phenoxyphenyl)methanamines, highlighting their role in selective dual serotonin and noradrenaline reuptake pharmacology. This research identifies analogues with good metabolic stability and selectivity, important for therapeutic applications (Whitlock, Blagg, & Fish, 2008).

Synthesis and Characterization in Chemical Research

Ganesh Shimoga et al. (2018) successfully synthesized and characterized a compound similar in structure, using spectroscopic techniques like FT-IR, DSC, and NMR. This study contributes to the understanding of the compound’s chemical properties (Shimoga, Shin, & Kim, 2018).

Fluorinated Pyrimidines in Cancer Treatment

Research dating back to 1984 by Stevens et al. utilized 19F NMR to monitor the metabolism of 5-fluorouracil, a related fluorinated compound, in vivo. This study underscores the significance of such compounds in the context of cancer treatment and their metabolic pathways (Stevens et al., 1984).

Biased Agonism in Drug Discovery

A 2019 study by Sniecikowska, Newman-Tancredi, and Kołaczkowski focuses on the rise of biased agonism in drug discovery, particularly targeting the 5-HT1A receptor. This research provides insights into the development of selective and efficacious compounds for treating CNS disorders (Sniecikowska, Newman-Tancredi, & Kołaczkowski, 2019).

Cycloaddition Reactions in Organic Chemistry

The study by Bentabed-Ababsa et al. (2009) explores the synthesis of 1,3-dioxolane compounds via cycloaddition reactions. This research contributes to the understanding of reaction mechanisms and the synthesis of novel organic compounds (Bentabed-Ababsa et al., 2009).

Antidepressant Potential of 5-HT1A Receptor Agonists

Vacher et al. (1999) investigated derivatives of 2-pyridinemethylamine as selective agonists at 5-HT1A receptors. The study demonstrates the potential of these compounds as antidepressants, highlighting their efficacy and oral activity (Vacher et al., 1999).

Anti-HIV Activity of Dioxolane-Pyrimidine Nucleosides

Kim et al. (1992) synthesized various dioxolane-pyrimidine nucleosides to evaluate their anti-HIV activity. The study provides valuable insights into the structure-activity relationships of these compounds as potential anti-HIV agents (Kim et al., 1992).

Fluoxetine's Effect on Serotonin

A study by Hervás and Artigas (1998) investigated the impact of fluoxetine on extracellular serotonin in the rat brain. The research provides insights into the pharmacodynamics of fluoxetine, a compound structurally related to "[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine" (Hervás & Artigas, 1998).

Discovery of Oral Neurokinin-1 Receptor Antagonists

Harrison et al. (2001) discovered a neurokinin-1 receptor antagonist that is effective in both intravenous and oral administration. This highlights the potential of similar compounds in treating conditions like depression and emesis (Harrison et al., 2001).

Synthesis and Antioxidant Properties

Çetinkaya et al. (2012) synthesized and evaluated the antioxidant properties of certain derivatives, providing insights into their potential as antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Fluorouracil in Cancer Chemotherapy

Pinedo and Peters (1988) reviewed the biochemistry and pharmacology of fluorouracil, a related compound, in the context of cancer chemotherapy. This study provides a comprehensive understanding of its mechanisms and clinical applications (Pinedo & Peters, 1988).

Modulation of Serotonin Receptors

A study by Vickers et al. (2001) focused on the modulation of 5-HT2A receptor-mediated behavior in rats, highlighting the importance of serotonin receptors in pharmacology (Vickers et al., 2001).

Monoamine Metabolites in Neurological Disorders

Research by Mena, Aguado, and Yébenes (1984) measured monoamine metabolites in human cerebrospinal fluid, providing insights into the clinical relevance of these metabolites in neurological and psychiatric disorders (Mena, Aguado, & Yébenes, 1984).

Chemotherapy Agents in Cognitive Function

Foley, Raffa, and Walker (2008) examined the effects of chemotherapy agents like 5-fluorouracil on learning and memory in a mouse model. This study contributes to the understanding of the cognitive impacts of chemotherapy (Foley, Raffa, & Walker, 2008).

Synthesis of Novel 1,3-Dithiolane Compounds

A study by Zhai Zhi-we (2014) synthesized and characterized a novel 1,3-Dithiolane compound, contributing to the field of organic chemistry and synthesis (Zhai Zhi-we, 2014).

Inhibition of the Met Kinase Superfamily

Research by Schroeder et al. (2009) discovered a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrating the potential of related compounds in cancer treatment (Schroeder et al., 2009).

Clinical Use of Fluorinated Pyrimidines in Cancer

Heidelberger and Ansfield (1963) presented a review of the clinical applications of fluorinated pyrimidines in cancer chemotherapy. This study offers a historical perspective on the use of such compounds in cancer treatment (Heidelberger & Ansfield, 1963).

Alkaline Phosphatase Assay

Sun et al. (2018) developed an alkaline phosphatase assay based on the interaction of diethanolamine with 4-aminophenol, contributing to biochemical assay development (Sun, Zhao, Bao, Wang, & Yang, 2018).

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)-2-fluorophenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5,10H,3-4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNFLRCPFVXTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.